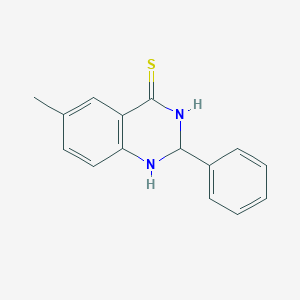

6-Methyl-2-phenyl-quinazoline-4-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-phenyl-2,3-dihydro-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-10-7-8-13-12(9-10)15(18)17-14(16-13)11-5-3-2-4-6-11/h2-9,14,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGPDKJDVWRLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(NC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenyl-quinazoline-4-thione typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzophenone derivatives with carbon disulfide in the presence of a base. Another approach involves the thionation of the corresponding oxo analogs using reagents like phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thione group (C=S) undergoes nucleophilic substitution, enabling functionalization at position 4:

-

Alkylation with organolithium reagents :

Reaction with tert-butyllithium (t-BuLi) or methyllithium (MeLi) in THF at −78°C yields 4,4-dialkyl-3,4-dihydroquinazoline derivatives. For example:This reaction proceeds via nucleophilic attack at sulfur, followed by elimination and rearomatization .

-

Thiol exchange reactions :

The thione group reacts with amines (e.g., ammonia) under basic conditions to form 4-iminoquinazolines , though this pathway is less common .

Electrophilic Substitution Reactions

Electrophilic substitution occurs predominantly at positions 5, 6, and 8 of the benzene ring:

-

Nitration :

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 6 . When a methyl group is present at C6 (as in this compound), steric hindrance redirects nitration to position 8 (yield: 65–72%) . -

Chlorination :

Treatment with POCl₃ or SOCl₂ substitutes the thione group with chlorine to form 4-chloro-6-methyl-2-phenylquinazoline (85–90% yield) .

Desulfurization to Quinazolin-4-ones

Under basic or oxidative conditions, the thione group is replaced by oxygen:

This transformation is critical for generating bioactive quinazolinone derivatives .

Reduction Reactions

-

Pyrimidine ring reduction :

Hydrogenation with Pd/C or PtO₂ under H₂ (1 atm) reduces the pyrimidine ring to form 1,2,3,4-tetrahydroquinazoline derivatives. The thione group is retained (yield: 70–82%) . -

Benzene ring reduction :

Prolonged hydrogenation (48–72 h) with PtO₂ reduces the benzene ring to a cyclohexane moiety, yielding octahydroquinazoline-4-thione (55–60% yield) .

Oxidative Functionalization

-

Thione to sulfonic acid :

Oxidation with H₂O₂ in acetic acid converts the thione group to a sulfonic acid (–SO₃H) at position 4 (yield: 60–65%) .

Table 1: Key Reaction Pathways and Conditions

Table 2: Substituent Effects on Reactivity

| Substituent Position | Electronic Effect | Observed Reactivity Trend |

|---|---|---|

| C2 (Phenyl) | Electron-withdrawing (meta-directing) | Redirects nitration to C8 |

| C6 (Methyl) | Electron-donating (ortho/para-directing) | Steric hindrance limits C6 substitution |

| C4 (Thione) | Polarizable sulfur center | Prone to nucleophilic/electrophilic attack |

Scientific Research Applications

6-Methyl-2-phenyl-quinazoline-4-thione is a quinazoline derivative with a methyl group at the 6-position, a phenyl group at the 2-position, and a thione functional group at the 4-position. Quinazolines are known for their various biological activities and potential therapeutic uses, making derivatives like this compound interesting in medicinal chemistry. This compound's unique structure allows for further modifications to enhance its effectiveness and selectivity against specific biological targets.

The presence of the thione group in this compound is noteworthy because it can enhance biological activity through interactions with biological targets. Molecular docking studies suggest that this compound may interact with key enzymes involved in cancer metabolism or microbial resistance mechanisms. The thione functionality allows for hydrogen bonding and hydrophobic interactions that could stabilize these complexes.

Structural Similarity

The specific combination of a methyl group and a phenyl substituent distinguishes this compound from other derivatives, potentially influencing its pharmacokinetic properties and enhancing its biological activity compared to simpler or more functionalized analogs.

Related Compounds

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-quinazoline-4-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-methyl-2-phenyl-quinazoline-4-thione with two structurally related thione-containing compounds: 6-methyl-2-phenylchromene-4-thione () and 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione ().

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₅H₁₂N₂S | 252.07 | Quinazoline | 6-methyl, 2-phenyl, 4-thione |

| 6-Methyl-2-phenylchromene-4-thione | C₁₆H₁₂OS | 252.33 | Chromene (benzopyran) | 6-methyl, 2-phenyl, 4-thione |

| 4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione | C₁₂H₁₆N₂OS₂ | 284.21 | 1,3-Diazinane | 4-methoxy, 4-methyl, 6-phenyl, 2-thione |

Key Differences:

Core Structure :

- Quinazoline : A fused bicyclic system with two nitrogen atoms (positions 1 and 3) . This structure is associated with diverse bioactivity, including kinase inhibition.

- Chromene : A benzopyran system with one oxygen atom, commonly linked to antioxidant and anti-inflammatory properties .

- 1,3-Diazinane : A six-membered saturated ring with two nitrogen atoms, offering conformational flexibility but reduced aromaticity compared to quinazoline or chromene .

Substituent Effects: The methoxy group in 4-methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione may improve solubility but reduce membrane permeability compared to the purely hydrophobic substituents in the quinazoline and chromene derivatives .

Pharmacological Implications: Quinazolines are established in drug discovery (e.g., EGFR inhibitors), whereas chromene derivatives are less explored but show promise in photodynamic therapy .

Research Findings and Methodological Considerations

- Thione incorporation typically involves Lawesson’s reagent or phosphorus pentasulfide, as seen in analogous syntheses .

- Structural Analysis : Tools like Mercury CSD () and SHELX () are critical for crystallographic studies, enabling comparison of packing patterns and intermolecular interactions. For example, the thione group’s hydrogen-bonding capacity differs between aromatic (quinazoline/chromene) and aliphatic (diazinane) systems .

Biological Activity

6-Methyl-2-phenyl-quinazoline-4-thione is a sulfur-containing heterocyclic compound belonging to the quinazoline family, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A quinazoline core

- A methyl group at the 6-position

- A phenyl group at the 2-position

- A thione functional group at the 4-position

This specific arrangement contributes to its unique chemical reactivity and biological activity, differentiating it from other quinazoline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymes : The compound may inhibit tyrosine kinases and other signaling molecules involved in cell proliferation and survival, thereby exerting anticancer effects.

- Antimicrobial Activity : It has shown potential against various bacterial strains, likely through mechanisms that disrupt microbial cell integrity or interfere with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have indicated its effectiveness against several cancer cell lines:

These findings suggest that the compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Notable results include:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 32 |

The compound showed effective inhibition against these pathogens, indicating its potential as a therapeutic agent in treating infections.

Case Studies and Research Findings

- Antitumor Studies : A study published in J Enzyme Inhib Med Chem highlighted the synthesis of various quinazoline derivatives, including this compound, which exhibited selective cytotoxicity against multiple cancer cell lines. This study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and mechanisms .

- Molecular Docking Analysis : In silico studies indicated that the compound binds effectively to key enzymes involved in cancer metabolism. The thione functionality facilitates hydrogen bonding and hydrophobic interactions, enhancing binding stability .

- Pharmacological Profiles : Research has also focused on the pharmacokinetic properties of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for predicting the clinical viability of new drug candidates derived from quinazolines .

Q & A

Q. What experimental methodologies are recommended for synthesizing 6-methyl-2-phenyl-quinazoline-4-thione?

Answer: A common approach involves thionation of the corresponding quinazolinone precursor using phosphorus pentasulfide (P₂S₅) under reflux in anhydrous toluene or xylene. For example, in ferrocenyl-substituted quinazolinones, cyclization of intermediates (e.g., 2-(ferrocenecarboxamido)benzamide) followed by thionation yields the thione derivative . Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Use NMR (¹H/¹³C), FT-IR (to confirm C=S stretch at ~1250 cm⁻¹), and mass spectrometry.

- Crystallization : Slow evaporation from dichloromethane/methanol mixtures to obtain single crystals for X-ray diffraction .

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer: Contradictions (e.g., NMR peak splitting inconsistent with expected symmetry) may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Repetition : Verify results with multiple independent syntheses.

- Advanced Techniques : Use variable-temperature NMR to detect tautomeric equilibria or NOESY for spatial correlations.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What software tools are essential for X-ray crystallographic analysis of this compound?

Answer:

- Structure Solution : SHELXD (for direct methods) or SHELXS (dual-space algorithms) .

- Refinement : SHELXL for small-molecule refinement, optimizing parameters like anisotropic displacement and hydrogen bonding .

- Visualization : Mercury CSD for void analysis, packing pattern visualization, and intermolecular interaction metrics (e.g., hydrogen bond lengths, π-π distances) .

- Validation : CheckCIF for crystallographic data consistency .

Advanced Research Questions

Q. How can researchers investigate the electrochemical properties of this compound?

Answer:

- Cyclic Voltammetry (CV) : Perform in anhydrous acetonitrile with a three-electrode setup (glassy carbon working electrode, Ag/Ag⁺ reference). A single one-electron oxidation peak (e.g., at ~0.5 V vs. Fc/Fc⁺) suggests redox activity localized on the thione or aromatic moieties .

- DFT Studies : Optimize molecular geometry (B3LYP/6-311+G**) and calculate HOMO-LUMO gaps to correlate with experimental redox potentials .

Q. What strategies are effective for analyzing intermolecular interactions in crystalline forms of this compound?

Answer:

- Mercury Materials Module : Search the Cambridge Structural Database (CSD) for motifs like S···H-N hydrogen bonds or C-H···π interactions.

- Packing Similarity : Compare crystal structures using RMSD < 0.5 Å for atomic positions.

- Void Analysis : Calculate solvent-accessible voids (e.g., 5% void volume in P2₁/c space group) to assess stability .

Q. How can computational methods predict biological activity or reactivity of this compound?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to targets like bacterial DNA gyrase (e.g., PDB ID: 1KZN). Focus on thione sulfur and phenyl groups as interaction sites .

- Reactivity Predictions : Calculate Fukui indices (via Gaussian09) to identify nucleophilic (C4-thione) and electrophilic (methyl group) sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.